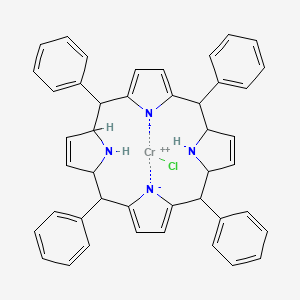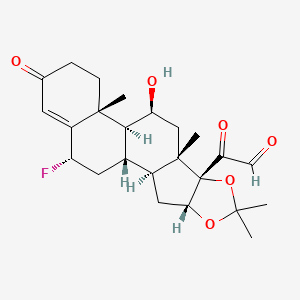
Flurandrenolide 21-Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurandrenolide 21-Aldehyde is a derivative of flurandrenolide, a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. Flurandrenolide is commonly used in the treatment of various skin disorders, including eczema, dermatitis, and psoriasis
Preparation Methods
Synthetic Routes and Reaction Conditions
Flurandrenolide 21-Aldehyde can be synthesized through the oxidation of flurandrenolide. Common oxidizing agents used in this process include chromium trioxide (CrO3) and potassium permanganate (KMnO4) . The reaction typically involves dissolving flurandrenolide in an appropriate solvent, such as dichloromethane, and adding the oxidizing agent under controlled conditions to yield the aldehyde derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Flurandrenolide 21-Aldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Flurandrenolide 21-Aldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying corticosteroid metabolism.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Flurandrenolide 21-Aldehyde exerts its effects by interacting with the glucocorticoid receptor. Upon binding to the receptor, the receptor-ligand complex translocates to the cell nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter region of target genes . This interaction modulates the expression of specific genes involved in inflammatory and immune responses.
Comparison with Similar Compounds
Similar Compounds
Flurandrenolide: The parent compound, used primarily for its anti-inflammatory properties.
Triamcinolone Acetonide: Another corticosteroid with similar anti-inflammatory effects.
Hydrocortisone: A commonly used corticosteroid with a similar mechanism of action.
Uniqueness
Flurandrenolide 21-Aldehyde is unique due to its aldehyde functional group, which imparts distinct chemical reactivity compared to its parent compound and other corticosteroids. This reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,11,13-14,16-17,19-20,28H,5-6,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |
InChI Key |
DUCFWQTZCDTWBT-XWCQMRHXSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)C=O)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


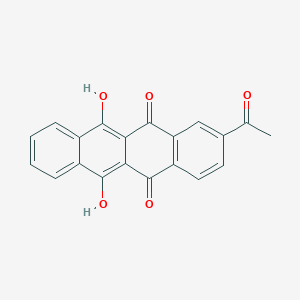
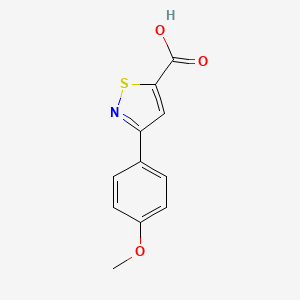
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)

![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
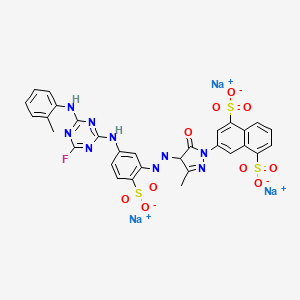
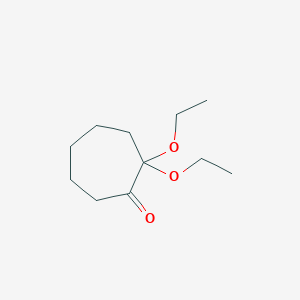
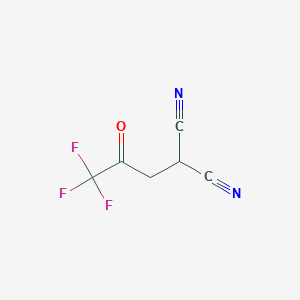

![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
